molecular formula C9H9NOS B6213955 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene CAS No. 1803329-89-6

1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene

Cat. No. B6213955
CAS RN: 1803329-89-6
M. Wt: 179.2
InChI Key:
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Description

1-(Isocyanomethyl)sulfanyl-2-methoxybenzene, also known as IMB, is a chemical compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 147.15 g/mol. IMB is a derivative of benzene that has been modified by the addition of an isocyanomethyl group and a sulfanyl group.

Mechanism of Action

The mechanism of action of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene is not yet fully understood. However, it is believed to act as a Lewis acid, which is a substance that can accept electrons from other molecules. This allows 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene to act as a catalyst in organic reactions, which is one of its primary applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene are not yet fully understood. However, it has been shown to have antioxidant properties, which may be beneficial for reducing oxidative stress in the body. Additionally, 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene has been shown to have anti-inflammatory and anti-tumor activities, which could be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The primary advantage of using 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene in lab experiments is its high purity, which allows for more accurate results. Additionally, 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, there are some limitations to using 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene in lab experiments. For example, 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene is not soluble in water, which can limit its use in certain types of experiments. Additionally, the reaction conditions for synthesizing 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene must be carefully controlled in order to obtain a high-purity product.

Future Directions

There are a number of potential future directions for the research of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene. These include further research into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, further research into its mechanism of action and its ability to act as a catalyst in organic reactions may lead to new and improved synthetic methods. Finally, further research into its antioxidant properties may lead to new treatments for oxidative stress-related diseases.

Synthesis Methods

The synthesis of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene can be achieved through a multi-step process. First, the starting material, 2-methoxybenzaldehyde, is treated with anhydrous hydrogen chloride in methanol to form 2-methoxybenzyl chloride. The 2-methoxybenzyl chloride is then reacted with isocyanoacetyl chloride in the presence of triethylamine to form 1-(isocyanomethyl)sulfanyl-2-methoxybenzene. The reaction is conducted in anhydrous conditions and yields a product with a purity of 97.5%.

Scientific Research Applications

1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 1-methyl-2-methoxybenzene. 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene has also been used as a starting material for the synthesis of imidazole derivatives, which are important compounds in medicinal chemistry. Additionally, 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene has been used as a catalyst in organic reactions, such as the synthesis of β-amino acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene involves the reaction of 2-methoxybenzyl chloride with sodium thiolate to form 2-methoxybenzyl thiol. The resulting thiol is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with sodium sulfide to form the final product.", "Starting Materials": [ "2-methoxybenzyl chloride", "sodium thiolate", "phosgene", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-methoxybenzyl chloride with sodium thiolate in anhydrous DMF at room temperature to form 2-methoxybenzyl thiol.", "Step 2: Add phosgene dropwise to the reaction mixture from step 1 at 0°C to form the corresponding isocyanate.", "Step 3: React the isocyanate from step 2 with sodium sulfide in DMF at room temperature to form 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene." ] }

CAS RN

1803329-89-6

Molecular Formula

C9H9NOS

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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